molecular formula C21H13BrCl2N2O2 B11538061 2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B11538061
M. Wt: 476.1 g/mol
InChI Key: GUXWAXQGFRMFIH-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a dichlorophenyl group, and a benzoxazole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 1,3-benzoxazole ring. This can be achieved by reacting 2-aminophenol with 2,5-dichlorobenzoyl chloride under basic conditions.

    Bromination: The next step is the bromination of the phenol ring. This is usually done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation Reaction: The final step involves the condensation of the brominated phenol with the benzoxazole derivative. This is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, facilitating the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors in biochemical assays. The presence of the benzoxazole moiety is particularly useful in designing molecules that interact with specific proteins or enzymes.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as binding affinity and selectivity for biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups:

    Phenolic Hydroxyl Group: Can form hydrogen bonds or undergo oxidation-reduction reactions.

    Imine Group: Can participate in nucleophilic addition or condensation reactions.

    Benzoxazole Moiety: Provides structural rigidity and can interact with aromatic systems through π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methyl-6-nitrophenol: Similar in structure but with a nitro group instead of the benzoxazole moiety.

    4-bromo-2-[(2-ethoxyphenyl)imino]methyl-6-nitrophenol: Contains an ethoxyphenyl group and a nitro group, differing in the substituents on the phenol ring.

Uniqueness

The uniqueness of 2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its combination of functional groups. The presence of the benzoxazole moiety, along with the bromine and dichlorophenyl groups, provides a distinct set of chemical properties and reactivity patterns not found in simpler analogs.

Properties

Molecular Formula

C21H13BrCl2N2O2

Molecular Weight

476.1 g/mol

IUPAC Name

2-bromo-6-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-6-12(20(27)16(22)7-11)10-25-14-3-5-19-18(9-14)26-21(28-19)15-8-13(23)2-4-17(15)24/h2-10,27H,1H3

InChI Key

GUXWAXQGFRMFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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